![molecular formula C9H17N B2442564 N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine CAS No. 1506915-69-0](/img/structure/B2442564.png)
N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine
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Overview
Description
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes, which includes “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine”, involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine” is based on the bicyclo[3.1.0]hexane scaffold . This structure possesses an all-carbon quaternary center .Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine” are typically catalyzed by an organic or an iridium photoredox catalyst under blue LED irradiation . The reactions are highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications
- Application : Bicyclo[3.1.0]hexane derivatives, including N-methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine, have been studied for their crystal structures using X-ray diffraction. These insights shed light on intermolecular forces and conformational changes within ionic liquids .
- Application : Indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, plays a role in growth regulation. Understanding related indole derivatives informs agricultural practices and crop yield .
Ionic Liquids and Crystallography
Plant Hormones and Growth Regulators
Mechanism of Action
Target of Action
The primary targets of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Mode of Action
The mode of action of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Biochemical Pathways
The specific biochemical pathways affected by N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Result of Action
The molecular and cellular effects of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
properties
IUPAC Name |
N-methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(6-10-2)4-7-3-8(7)5-9/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECUQHNWPFXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC2C1)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine |
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